Regioisomeric Identity Verification: Distinguishing 5-(Methoxymethyl)indolin-1-amine from 4- and 6-Positional Isomers
The three methoxymethylindolin-1-amine regioisomers (4-, 5-, and 6-substituted) are constitutional isomers sharing identical molecular formula (C₁₀H₁₄N₂O) and molecular weight (178.23 g/mol) but possessing distinct connectivity, as evidenced by their unique SMILES strings and InChI Keys . The 5-isomer (target compound) has SMILES COCc1ccc2c(c1)CCN2N and InChI Key ZTTPRCHQKUMFGF-UHFFFAOYSA-N; the 4-isomer (CAS 2097984-83-1) has InChI Key MGHXQHWXDOAVSJ-UHFFFAOYSA-N; the 6-isomer (CAS 2098004-88-5) has InChI Key ZVBVKDOMKSBCCM-UHFFFAOYSA-N . These distinct identifiers are critical for procurement verification, as the isomers are physically indistinguishable by molecular weight or elemental analysis alone.
| Evidence Dimension | Molecular identity (SMILES / InChI Key) distinguishing constitutional isomers |
|---|---|
| Target Compound Data | SMILES: COCc1ccc2c(c1)CCN2N; InChI Key: ZTTPRCHQKUMFGF-UHFFFAOYSA-N; CAS 2098047-91-5 |
| Comparator Or Baseline | 4-isomer: SMILES: COCc1cccc2c1CCN2N, InChI Key: MGHXQHWXDOAVSJ-UHFFFAOYSA-N, CAS 2097984-83-1; 6-isomer: SMILES: COCc1ccc2c(c1)N(N)CC2, InChI Key: ZVBVKDOMKSBCCM-UHFFFAOYSA-N, CAS 2098004-88-5 |
| Quantified Difference | Unique InChI Key and SMILES per isomer; identical molecular formula (C₁₀H₁₄N₂O) and molecular weight (178.23 g/mol) across all three |
| Conditions | Chemical database registration and structural elucidation (ChemSrc, CAS registry) |
Why This Matters
Without CAS-specific procurement, researchers risk receiving an unintended regioisomer that cannot be distinguished by MW or formula alone, potentially invalidating SAR data and wasting synthetic effort.
